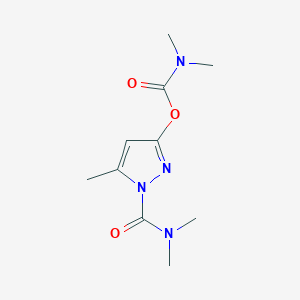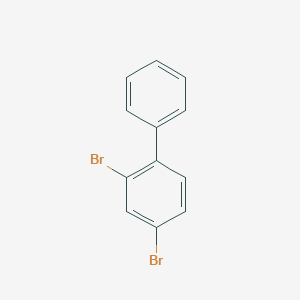
2,4-Dibromobiphenyl
Vue d'ensemble
Description
2,4’-Dibromobiphenyl is a polybrominated biphenyl, a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Synthesis Analysis
The synthesis of 2,4-Dibromobiphenyl involves the bromination of biphenyl in a reaction medium containing at least one strong acid . A microflow system consisting of micromixers and microtube reactors has been used for the introduction of two electrophiles onto dibromobiaryls .Molecular Structure Analysis
The molecular formula of 2,4-Dibromobiphenyl is C12H8Br2 . The InChIKey is FPYGQQPAMXFHJF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)Br .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromobiphenyl is 312.00 g/mol . It has a XLogP3 of 5.3 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass is 311.89723 g/mol and the monoisotopic mass is 309.89928 g/mol .Applications De Recherche Scientifique
Microflow Systems in Organic Synthesis
2,4-Dibromobiphenyl has been utilized in the field of organic synthesis. A study demonstrated the selective monolithiation of dibromobiaryls, including 2,4-Dibromobiphenyl, using microflow systems. This process allows for fast micromixing and precise temperature control, enabling the sequential introduction of different electrophiles. This method showcases the compound's role in fine-tuning organic synthesis procedures (Nagaki et al., 2008).
Environmental Impact and Degradation
Research has also delved into the environmental impact and degradation of 2,4-Dibromobiphenyl. Studies have investigated its photodegradation kinetics in aqueous solutions, revealing that factors like light intensity, dissolved oxygen, and pH significantly influence its degradation. These findings are crucial for understanding the environmental behavior and potential risks associated with this compound (Zhang Min-li, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,4-Dibromobiphenyl is the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
2,4-Dibromobiphenyl binds to and activates the AhR . This activation initiates the transcriptional upregulation of a number of genes . This interaction results in changes at the genetic level, affecting the expression of various genes.
Biochemical Pathways
The activation of AhR by 2,4-Dibromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . This broad range of effects is due to the central role of AhR in these processes.
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility , which may impact its bioavailability.
Result of Action
The activation of AhR by 2,4-Dibromobiphenyl leads to the transcriptional upregulation of a number of genes . This can result in a variety of molecular and cellular effects, depending on the specific genes that are upregulated. These effects can include changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response .
Action Environment
The action, efficacy, and stability of 2,4-Dibromobiphenyl can be influenced by various environmental factors. For example, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with 2,4-Dibromobiphenyl . Additionally, the use of 2,4-Dibromobiphenyl is banned or restricted in most areas due to its toxicity and persistence in the environment .
Propriétés
IUPAC Name |
2,4-dibromo-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLLEHUUJBZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074762 | |
| Record name | PBB 007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobiphenyl | |
CAS RN |
53592-10-2 | |
| Record name | 2,4-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053592102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3R7W140F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-dibromobiphenyl in the development of blue-light-emitting materials?
A: 2,4-Dibromobiphenyl serves as a key precursor in the synthesis of tetra(2,4-dibromobiphenyl-4’-yl)methane, a tetrahedral core used to create novel blue-light-emitting molecules. [] These molecules, based on fluorene and tetraarylmethane/silane structures, demonstrate promising properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Q2: Can you describe the synthetic process involving 2,4-dibromobiphenyl in this research?
A: Researchers utilized 2,4-dibromobiphenyl to synthesize tetra(2,4-dibromobiphenyl-4’-yl)methane, which was then reacted with 9,9-dihexylfluorene-2-MgBr via a Grignard coupling reaction. [] This reaction resulted in the formation of a novel glass-forming molecule exhibiting strong blue-light emission with a peak at 405-415 nm. [] This synthetic strategy highlights the versatility of 2,4-dibromobiphenyl as a building block for complex molecular architectures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



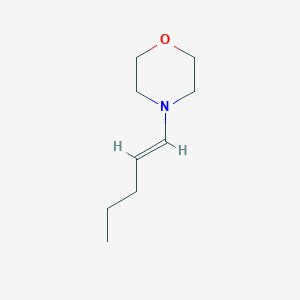
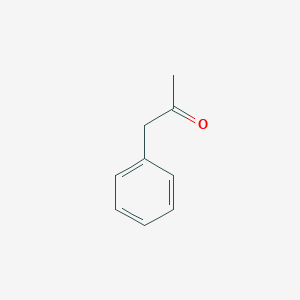
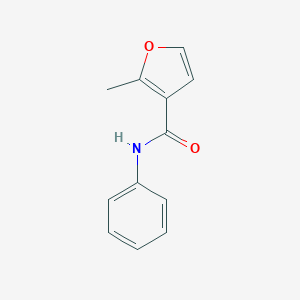
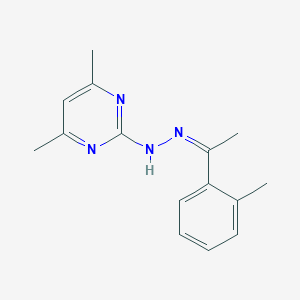
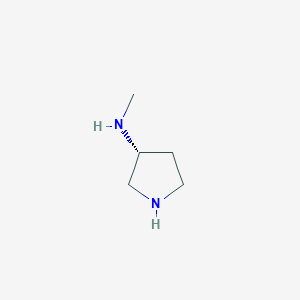
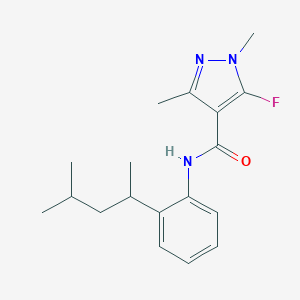

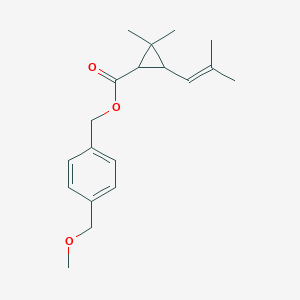
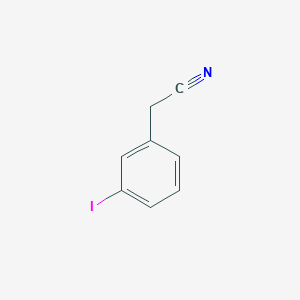


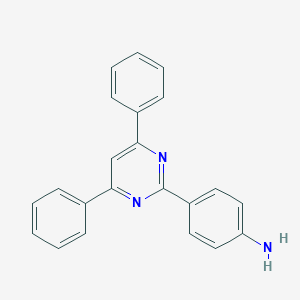
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
